Descarbamoyl Cefuroxime
CAS No.: 56271-94-4
Cat. No.: VC0525454
Molecular Formula: C15H15N3O7S
Molecular Weight: 381.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 56271-94-4 |
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Molecular Formula | C15H15N3O7S |
Molecular Weight | 381.4 g/mol |
IUPAC Name | (6R,7R)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Standard InChI | InChI=1S/C15H15N3O7S/c1-24-17-9(8-3-2-4-25-8)12(20)16-10-13(21)18-11(15(22)23)7(5-19)6-26-14(10)18/h2-4,10,14,19H,5-6H2,1H3,(H,16,20)(H,22,23)/b17-9-/t10-,14-/m1/s1 |
Standard InChI Key | OUSLHGWWWMRAIG-FBCAJUAOSA-N |
Isomeric SMILES | CO/N=C(\C1=CC=CO1)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CO)C(=O)O |
SMILES | CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)CO)C(=O)O |
Canonical SMILES | CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)CO)C(=O)O |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Descarbamoyl cefuroxime (CAS 56271-94-4) is formally named 7-{[2-Furyl(methoxyimino)acetyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. Its structure features a β-lactam ring fused to a dihydrothiazine ring, characteristic of cephalosporins, with a hydroxymethyl group at position 3 and a (Z)-2-(2-furyl)-2-(methoxyimino)acetamido side chain at position 7 .
Table 1: Key Physicochemical Properties
The compound's instability stems from β-lactam ring susceptibility to hydrolysis and side chain decarbamoylation. X-ray crystallography confirms the Z-configuration of the methoxyimino group, critical for antimicrobial activity retention in parent cephalosporins .
Synthetic Methodologies
Condensation Route from 7-Aminocephalosporanic Acid Derivatives
The primary synthesis involves condensation of 3-deacetyl-7-aminocephalosporanic acid (D-7-ACA) with 2-methoxyimino-2-furan ammonium acetate (SMIA) using phosphorus pentachloride () in methylene chloride :
Key process parameters:
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Molar ratio: D-7-ACA:SMIA = 1:1.2–1.5
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Temperature: 5–15°C during acid chloride formation
This method achieves yields >85% with purity ≥98%, avoiding harsh conditions that promote β-lactam degradation .
Lactonization to Descarbamoyl Cefuroxime Lactone
Esterification of descarbamoyl cefuroxime using concentrated sulfuric acid in acetone produces the lactone derivative, crucial for structural analysis :
Optimized conditions:
This process yields 99.6% pure lactone, enabling precise NMR and mass spectral characterization .
Stability Profile in Pharmaceutical Formulations
A landmark study evaluating 90 mg/mL cefuroxime sodium solutions revealed:
Applications in Pharmaceutical Development
Degradation Marker in Quality Control
Regulatory agencies require descarbamoyl cefuroxime monitoring in cefuroxime batches, with typical limits:
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EMA: ≤5% total related substances
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USP: ≤3% individual unspecified degradation products
HPLC methods employing C18 columns (5 μm, 250 × 4.6 mm) with 0.1% phosphoric acid/acetonitrile mobile phase achieve LOD = 0.1 μg/mL .
Synthetic Intermediate for Cephalosporin Derivatives
Descarbamoyl cefuroxime serves as a precursor for:
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Cefuroxime axetil: Prodrug with enhanced oral bioavailability
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Lactone derivatives: Used in structure-activity relationship (SAR) studies
Hazard Category | Risk Level | Precautions |
---|---|---|
Respiratory Sensitization | High | Use NIOSH-approved respirator (N95 or higher) |
Skin Sensitization | Moderate | Wear nitrile gloves; avoid direct contact |
Eye Irritation | Low | Safety goggles mandatory in handling areas |
First aid measures:
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